molecular formula C18H20N2O4S B2625300 4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921812-46-6

4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2625300
CAS RN: 921812-46-6
M. Wt: 360.43
InChI Key: VDQTXEHAGDYMHY-UHFFFAOYSA-N
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Description

4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that is often used in research studies related to drug discovery, cancer treatment, and other therapeutic areas. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, also known as 4-ethoxy-3,5-dimethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide:

Anticancer Activity

4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide: has shown potential as an anticancer agent. The indole moiety in the compound is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation. Studies have demonstrated that derivatives of indole can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis .

Antimicrobial Properties

This compound exhibits significant antimicrobial properties. The sulfonamide group is known for its antibacterial activity, which can be enhanced by the presence of the indole ring. Research has shown that such compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of 4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is another area of interest. The compound can modulate inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response. This makes it a promising candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

Indole derivatives, including this compound, have been studied for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. The antioxidant activity of this compound could be beneficial in preventing or managing conditions like cardiovascular diseases and neurodegenerative disorders .

Antiviral Applications

The antiviral potential of 4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has been explored in recent studies. Indole derivatives have shown activity against a range of viruses, including influenza and HIV. The compound’s ability to interfere with viral replication and inhibit viral enzymes makes it a promising candidate for antiviral drug development .

Antimalarial Activity

The compound also shows promise as an antimalarial agent. Indole derivatives have been found to inhibit the growth of Plasmodium species, the parasites responsible for malaria. The compound’s ability to interfere with the parasite’s life cycle and inhibit key enzymes makes it a potential candidate for antimalarial drug development.

A brief review of the biological potential of indole derivatives Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives Biological activities of a newly synthesized pyrazoline derivative A brief review of the biological potential of indole derivatives Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives : Biological activities of a newly synthesized pyrazoline derivative : A brief review of the biological potential of indole derivatives : Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives

Future Directions

Indole derivatives, such as “4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on further understanding the properties and potential applications of this compound.

properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-4-24-18-11(2)7-15(8-12(18)3)25(22,23)20-14-5-6-16-13(9-14)10-17(21)19-16/h5-9,20H,4,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQTXEHAGDYMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

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